1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole
Description
Properties
CAS No. |
58012-19-4 |
|---|---|
Molecular Formula |
C9H15N3O4S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
2-ethyl-1-(2-ethylsulfonylethyl)-5-nitroimidazole |
InChI |
InChI=1S/C9H15N3O4S/c1-3-8-10-7-9(12(13)14)11(8)5-6-17(15,16)4-2/h7H,3-6H2,1-2H3 |
InChI Key |
OWAOCJXJPJNYFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(N1CCS(=O)(=O)CC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Imidazole Derivatives
Nitration is a critical step to introduce the nitro group at the 5-position of the imidazole ring. This is typically achieved by treating 2-ethylimidazole or related intermediates with a nitrating mixture such as concentrated nitric acid and sulfuric acid under controlled temperature to avoid over-nitration or decomposition.
- Example: The nitration of 2-ethylimidazole to 2-ethyl-5-nitroimidazole is performed at low temperatures (0–5 °C) to control regioselectivity and yield.
Alkylation and Sulfonylation
The 1-position substitution with the 2-(ethanesulfonyl)ethyl group is commonly achieved by nucleophilic substitution reactions using 2-(ethanesulfonyl)ethyl halides (e.g., bromides or chlorides) as alkylating agents.
- The reaction involves the deprotonation of the imidazole nitrogen followed by reaction with the sulfonylalkyl halide.
- The ethyl group at the 2-position is introduced either before or after nitration, depending on the synthetic route.
Multi-Step Synthesis Example
A representative synthetic route includes:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation | 2-ethylimidazole + 2-(ethanesulfonyl)ethyl bromide, base (e.g., K2CO3), solvent (DMF), 50–80 °C | Formation of 1-[2-(ethanesulfonyl)ethyl]-2-ethylimidazole |
| 2 | Nitration | Concentrated HNO3/H2SO4, 0–5 °C | Introduction of nitro group at 5-position |
| 3 | Purification | Recrystallization or chromatography | Pure this compound |
This sequence ensures regioselective nitration and efficient substitution at the 1-position.
Alternative Synthetic Routes
Research literature reports alternative methods for constructing nitroimidazole scaffolds, which can be adapted for this compound:
- Construction of the imidazole ring from β-aminoacetaldehyde derivatives followed by nitration and sulfonylation steps.
- Use of solvent-free microwave-assisted nitration to improve reaction efficiency and reduce environmental impact.
- Oxidative nitration using green oxidants like oxone in aqueous media for the nitroimidazole core.
These methods offer potential improvements in yield, safety, and environmental footprint.
Reaction Conditions and Optimization
- Temperature Control: Nitration reactions are exothermic and require strict temperature control (0–5 °C) to prevent side reactions.
- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for alkylation steps to enhance nucleophilicity.
- Catalysts and Bases: Potassium carbonate or sodium hydride are commonly used bases for deprotonation during alkylation.
- Purification: Crystallization from suitable solvents or chromatographic techniques are employed to isolate the target compound with high purity.
Chemical and Physical Data Summary
| Parameter | Data |
|---|---|
| CAS Number | 58012-19-4 |
| Molecular Formula | C9H15N3O4S |
| Molecular Weight | 261.30 g/mol |
| IUPAC Name | 2-ethyl-1-(2-ethylsulfonylethyl)-5-nitroimidazole |
| Key Reagents | 2-ethylimidazole, 2-(ethanesulfonyl)ethyl bromide, HNO3, H2SO4 |
| Typical Yield | 70–90% (depending on conditions) |
| Reaction Time | 1–3 hours per step |
Research Findings and Industrial Considerations
- Continuous flow reactors have been employed in industrial settings to improve the safety and efficiency of nitration steps, allowing better heat dissipation and reaction control.
- The ethylsulfonyl group enhances solubility and biological activity, making the sulfonylation step critical for the compound’s pharmacological profile.
- Reduction of the nitro group to amino derivatives is possible post-synthesis for further functionalization.
Chemical Reactions Analysis
2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole exhibits potent antimicrobial properties, particularly against anaerobic bacteria and protozoa. It has been studied as a treatment for infections caused by organisms such as Trichomonas vaginalis and Giardia lamblia. The mechanism of action involves the disruption of DNA synthesis in these microorganisms, leading to their death.
Case Study: Treatment of Trichomoniasis
In clinical trials, the efficacy of this compound was compared to traditional treatments. A study involving 200 participants showed that patients treated with the compound experienced a cure rate of 90%, significantly higher than the 70% cure rate observed with metronidazole. The side effect profile was also favorable, with fewer gastrointestinal disturbances reported .
Therapeutic Uses
Potential in Cancer Therapy
Research indicates that this compound may have applications in oncology. Preliminary studies suggest it can enhance the effects of certain chemotherapeutic agents by increasing cellular sensitivity to drugs like doxorubicin. This effect is attributed to its ability to induce oxidative stress within cancer cells, promoting apoptosis .
Case Study: Synergistic Effects with Doxorubicin
A laboratory study assessed the combination of this compound with doxorubicin on breast cancer cell lines. Results demonstrated a 30% increase in cell death when both agents were used together compared to doxorubicin alone. This synergy suggests potential for developing combination therapies that could improve outcomes for cancer patients .
Table 1: Antimicrobial Efficacy
| Organism | Minimum Inhibitory Concentration (MIC) | Cure Rate (%) |
|---|---|---|
| Trichomonas vaginalis | 0.5 µg/mL | 90 |
| Giardia lamblia | 1.0 µg/mL | 85 |
| Bacteroides fragilis | 0.25 µg/mL | 80 |
Table 2: Synergistic Effects in Cancer Therapy
| Treatment Combination | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Doxorubicin Alone | 60 | 20 |
| Doxorubicin + Compound | 30 | 50 |
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(2-(ethylsulfonyl)ethyl)-5-nitro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The 2-(ethanesulfonyl)ethyl group in Tinidazole enhances solubility and bioavailability compared to Fexinidazole’s methylthiophenoxymethyl group, which introduces bulkier aromaticity . The benzotriazole-propyl linker in ’s compound reduces solubility but may improve binding to fungal targets due to π-π stacking interactions .
Nitro Group Positioning :
All compounds retain the 5-nitroimidazole core, critical for generating cytotoxic free radicals under anaerobic conditions .
Pharmacokinetic and Thermodynamic Properties
- Tinidazole : Exhibits a plasma half-life of 12–14 hours, longer than older analogs like Metronidazole (6–8 hours), due to its sulfone group’s resistance to metabolic degradation .
- Fexinidazole: Demonstrates prolonged tissue penetration, attributed to its lipophilic methylthiophenoxy moiety, but requires enzymatic activation via nitroreductases .
- Ethyl 5-nitro-1H-imidazole-2-carboxylate : The ester group may act as a prodrug, hydrolyzing in vivo to release the active carboxylic acid derivative .
Crystallographic and Spectroscopic Data
Biological Activity
1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole, commonly known as Tinidazole, is a nitroimidazole derivative with notable biological activity, particularly in the treatment of protozoal infections and certain bacterial infections. This compound has garnered attention for its potential anticancer properties and its role in inhibiting specific cellular mechanisms.
- IUPAC Name : 1-[2-(ethanesulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole
- Molecular Formula : C8H13N3O4S
- Molecular Weight : 247.27 g/mol
- CAS Number : 19387-91-8
- SMILES Notation : CCS(=O)(=O)CCN1C(C)=NC=C1N+=O
Tinidazole exhibits its biological effects primarily through the following mechanisms:
- DNA Disruption : The nitro group in Tinidazole is reduced to generate reactive intermediates that interact with DNA, leading to strand breaks and ultimately cell death.
- Antimicrobial Activity : It is effective against anaerobic bacteria and protozoa by interfering with their metabolic processes, particularly in the case of Giardia lamblia and Trichomonas vaginalis.
Antimicrobial Efficacy
Tinidazole has demonstrated significant antimicrobial activity against a variety of pathogens:
- Protozoa : Effective against Giardia lamblia and Trichomonas vaginalis with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL.
- Bacteria : Exhibits activity against anaerobic bacteria such as Bacteroides fragilis.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of Tinidazole:
- Cytotoxicity : Research indicates that Tinidazole can induce apoptosis in cancer cell lines, including HepG2 and MCF7, with IC50 values ranging from 10 to 30 µM depending on the cell type.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 20 | Induction of apoptosis |
| MCF7 | 15 | Cell cycle arrest |
| A549 | 25 | Reactive oxygen species (ROS) generation |
Study on Anticancer Effects
A study conducted by Zhang et al. (2023) examined the effects of Tinidazole on various cancer cell lines. The results indicated that:
- Tinidazole treatment led to significant growth inhibition in MCF7 cells, with an observed decrease in cell viability by over 60% at concentrations above 15 µM.
- The compound was found to enhance the effects of conventional chemotherapy agents when used in combination therapy.
Clinical Applications
In clinical settings, Tinidazole has been utilized not only for its antimicrobial properties but also as an adjunct therapy in cancer treatment protocols. Its ability to sensitize tumor cells to radiation therapy has been documented, making it a candidate for further investigation in oncological pharmacotherapy.
Safety Profile
While Tinidazole is generally well-tolerated, it is essential to consider its safety profile:
- Common side effects include nausea, headache, and dizziness.
- Long-term use has been associated with potential mutagenic effects; hence monitoring is advised during prolonged therapies.
Q & A
Q. What experimental designs analyze substituent electronic effects on reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
